

crystal structure of (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine

Cat. No.: B151211

[Get Quote](#)

Technical Guide: (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine is a monodentate phosphine ligand, belonging to the class of biaryl phosphines. These ligands are of significant interest in the field of catalysis, particularly in cross-coupling reactions, due to their unique steric and electronic properties. The biphenyl backbone provides steric bulk, which can influence the coordination chemistry at the metal center and, consequently, the selectivity and efficiency of the catalytic process. The methyl group at the 2'-position of the biphenyl system introduces an additional steric parameter, allowing for fine-tuning of the ligand's properties. This guide provides a summary of its structural characteristics, a detailed experimental protocol for its synthesis, and a workflow for its preparation.

Crystal Structure Analysis

A definitive crystal structure for (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine is not publicly available in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD) at the time of this writing. However, the crystal structure

of the closely related parent compound, (2-biphenyl) diphenylphosphine, provides valuable insight into the molecular geometry and bond parameters. The data presented below is for (2-biphenyl) diphenylphosphine and serves as a close approximation for the title compound.

Table 1: Crystallographic Data for (2-biphenyl) diphenylphosphine

Parameter	Value
Empirical Formula	C ₂₄ H ₁₉ P
Formula Weight	338.37
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.786(2)
b (Å)	26.681(5)
c (Å)	8.356(2)
α (°)	90
β (°)	113.78(3)
γ (°)	90
Volume (Å ³)	1790.8(7)
Z	4
Calculated Density (g/cm ³)	1.255

Table 2: Selected Bond Lengths and Angles for (2-biphenyl) diphenylphosphine

Bond/Angle	Length (Å) / Angle (°)
P-C(biphenyl)	1.845(3)
P-C(phenyl)	1.833(3)
P-C(phenyl)	1.836(3)
C(biphenyl)-P-C(phenyl)	102.8(1)
C(biphenyl)-P-C(phenyl)	104.1(1)
C(phenyl)-P-C(phenyl)	101.5(1)

Data is representative and sourced from publicly available crystallographic information for the parent compound.

Experimental Protocols

The synthesis of **(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine** can be achieved through a multi-step process, beginning with the formation of a 2-bromo-2'-methylbiphenyl intermediate, followed by a phosphination reaction.

Part 1: Synthesis of 2-Bromo-2'-methylbiphenyl

This procedure outlines a Suzuki coupling reaction to form the biphenyl backbone.

Materials:

- 1-Bromo-2-iodobenzene
- 2-Methylphenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)
- Toluene

- Ethanol
- Water
- Diethyl ether
- Magnesium sulfate ($MgSO_4$)
- Standard laboratory glassware and purification apparatus

Procedure:

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), 2-methylphenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
- Add a 2M aqueous solution of potassium carbonate (2.5 eq).
- Add a 3:1 mixture of toluene and ethanol as the solvent.
- Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction to room temperature and add water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluting with hexane) to yield 2-bromo-2'-methylbiphenyl as a colorless oil.

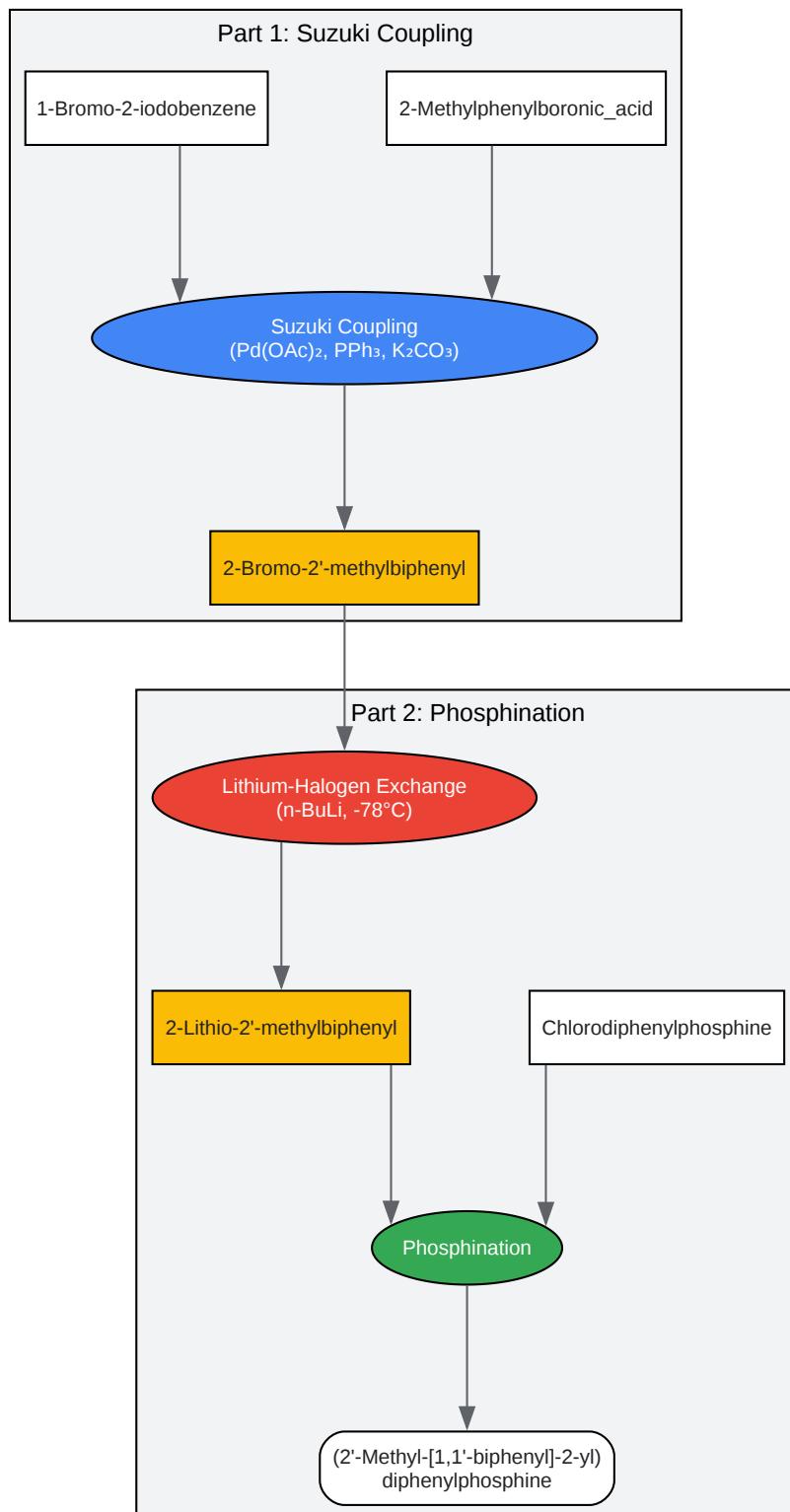
Part 2: Synthesis of (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine

This procedure involves a lithium-halogen exchange followed by reaction with an electrophilic phosphorus source.

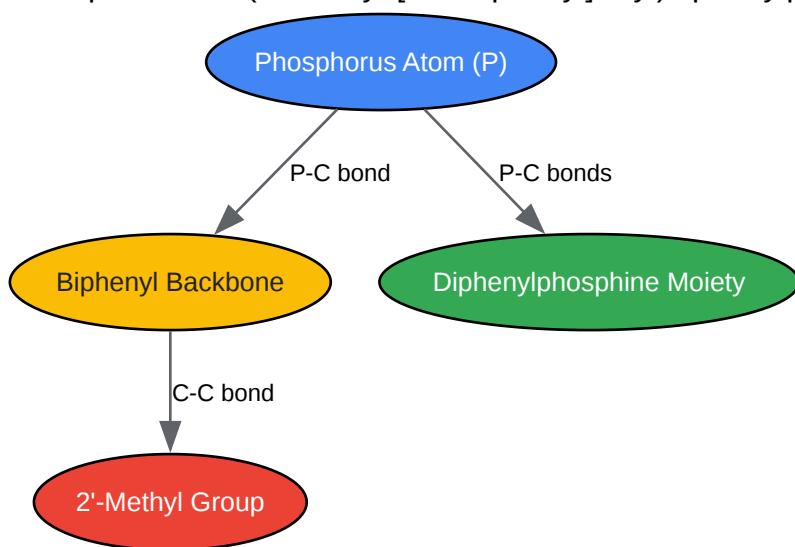
Materials:

- 2-Bromo-2'-methylbiphenyl
- n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
- Chlorodiphenylphosphine (CIPPh₂)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Hexane
- Magnesium sulfate (MgSO₄)
- Standard laboratory glassware and purification apparatus

Procedure:


- Dissolve 2-bromo-2'-methylbiphenyl (1.0 eq) in anhydrous diethyl ether or THF in a dried Schlenk flask under an inert atmosphere.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (1.1 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
- In a separate flask, dissolve chlorodiphenylphosphine (1.2 eq) in anhydrous diethyl ether or THF.
- Slowly add the solution of chlorodiphenylphosphine to the lithiated biphenyl solution at -78 °C.

- Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.
- Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
- Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford **(2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine** as a white solid.


Visualizations

The following diagrams illustrate the synthesis workflow and the structural relationship of the components of the target molecule.

Synthesis Workflow for (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine

Structural Components of (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [crystal structure of (2'-Methyl-[1,1'-biphenyl]-2-yl)diphenylphosphine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b151211#crystal-structure-of-2-methyl-1-1-biphenyl-2-yl-diphenylphosphine\]](https://www.benchchem.com/product/b151211#crystal-structure-of-2-methyl-1-1-biphenyl-2-yl-diphenylphosphine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com